1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine
Description
General Overview of Fused Nitrogen Heterocycles in Academic Research
Fused nitrogen heterocycles are organic compounds characterized by at least two rings, where one or more atoms in the ring are nitrogen, and these rings share at least one bond. These structures are of paramount importance in the field of medicinal chemistry, with over 85% of physiologically active drugs containing a heterocyclic structure. nih.gov Nitrogen-containing heterocycles are the most prevalent framework within this class of compounds. nih.gov Their widespread presence in nature is evident in essential biomolecules such as alkaloids, vitamins, and nucleic acids. mdpi.comrsc.org
The versatility of these scaffolds allows for a wide range of structural modifications, which can significantly influence their biological activity. mdpi.com This structural diversity makes them promising candidates for the development of new therapeutic agents. nih.gov In recent years, there has been a notable increase in the number of FDA-approved drugs containing nitrogen heterocycles, particularly fused systems, which are often found in newly approved cancer medications. acs.org
Significance of the Pyrazolo[3,4-c]pyridine Core as a Research Scaffold
The pyrazolo[3,4-c]pyridine core, a fusion of a pyrazole (B372694) and a pyridine (B92270) ring, represents a valuable scaffold in drug discovery and medicinal chemistry. ontosight.airsc.org This heterocyclic system is of particular interest due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The ability to functionalize the pyrazolo[3,4-c]pyridine core at multiple positions allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug design. rsc.orgresearchgate.net
Researchers have developed various synthetic strategies to access and modify this scaffold, enabling the creation of libraries of derivatives for biological screening. rsc.orgresearchgate.net The interest in pyrazolo[3,4-c]pyridines stems from their potential to interact with a variety of biological targets, making them attractive for the development of novel therapeutics. ontosight.airsc.org
Isosterism, the principle of substituting atoms or groups of atoms in a molecule with other atoms or groups that have similar physical or chemical properties, is a fundamental concept in drug design. This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
A key aspect of the significance of the pyrazolo[3,4-c]pyridine scaffold is its structural analogy to purine (B94841) nucleobases, such as adenine (B156593) and guanine. rsc.org This similarity makes them of interest as potential modulators of biological processes involving purinergic receptors or enzymes that utilize purine-based substrates. nih.gov The pyrazolo[4,3-d]pyrimidine core, a close isomer, is known to closely mimic the purine system of adenosine (B11128) and has been incorporated into various compounds targeting protein kinases and ATPases. nih.gov
The replacement of the imidazole (B134444) ring in purine with a pyrazole ring, and the benzene (B151609) ring with a pyridine ring, results in a bioisostere that can potentially interact with the same biological targets. This concept has driven research into pyrazolopyrimidine and pyrazolopyridine derivatives as potential therapeutic agents. mdpi.com For instance, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to modulate the stability of DNA duplexes, highlighting the functional consequences of this isosteric replacement. nih.gov
Structural Analogy and Isosterism in Chemical Biology
Historical Development of Pyrazolo[3,4-c]pyridine Chemistry Research
The broader family of pyrazolopyridines, which includes five different isomers based on the fusion of the pyrazole and pyridine rings, has been a subject of chemical research for over a century. nih.gov The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908. nih.gov Early work focused on the fundamental synthesis and characterization of these heterocyclic systems.
Over the decades, the synthetic methodologies for preparing pyrazolopyridines have evolved significantly, with the development of more efficient and versatile routes. nih.govcdnsciencepub.com These advancements have facilitated the synthesis of a wide array of derivatives with diverse substitution patterns. The exploration of their biological activities has also grown in parallel, with numerous studies investigating their potential as therapeutic agents for various diseases. nih.govresearchgate.net The recognition of the pyrazolo[3,4-c]pyridine scaffold as a "privileged structure" in medicinal chemistry has further fueled research in this area, leading to the discovery of potent and selective modulators of various biological targets.
Ring Annulation Strategies for Pyrazolo[3,4-c]pyridine Core Formation
The fundamental architecture of the pyrazolo[3,4-c]pyridine core is typically assembled through one of two primary retrosynthetic disconnections: either by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring onto a pyridine template. cdnsciencepub.commdpi.com The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final bicyclic system.
Formation of the Pyridine Ring onto a Pre-existing Pyrazole Moiety
A prevalent strategy for constructing the pyrazolopyridine scaffold involves the annulation of a pyridine ring onto a suitably functionalized pyrazole. mdpi.com This approach typically utilizes aminopyrazoles as key building blocks, which act as versatile nucleophiles.
One common method is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused pyridine ring. The regiochemical outcome, particularly with unsymmetrical dicarbonyls, is governed by the relative electrophilicity of the two carbonyl groups. nih.gov For instance, reacting a 5-aminopyrazole with a β-ketoester can lead to the formation of a pyrazolo[3,4-b]pyridin-4-one, which can be further functionalized. While many examples focus on the [3,4-b] isomer, the principle applies to other isomers depending on the starting pyrazole's substitution.
Another significant method is the reaction of aminopyrazoles with α,β-unsaturated carbonyl compounds. mdpi.com This reaction is believed to initiate with a Michael addition of the pyrazole's endocyclic C4 or exocyclic amino group to the unsaturated system, followed by cyclization and aromatization to furnish the pyrazolopyridine core. mdpi.combeilstein-journals.org
The Gould-Jacobs reaction represents a classic approach, wherein a 3-aminopyrazole (B16455) is treated with diethyl 2-(ethoxymethylene)malonate. mdpi.com This sequence involves an initial nucleophilic substitution, followed by thermal cyclization to form a 4-hydroxypyrazolopyridine, which can then be converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃), providing a handle for further functionalization. mdpi.comnih.gov
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety
An alternative and equally viable approach is the construction of the pyrazole ring onto a pre-existing, appropriately substituted pyridine scaffold. This strategy often begins with a pyridine derivative bearing functional groups at adjacent positions that can react with a hydrazine derivative to form the five-membered pyrazole ring.
A well-established method involves the use of 2-chloro-3-cyanopyridines or 2-chloro-3-formylpyridines as electrophilic precursors. cdnsciencepub.com Reaction with hydrazine or a substituted hydrazine first involves a nucleophilic aromatic substitution of the chloride, followed by an intramolecular cyclization via attack of the terminal hydrazine nitrogen onto the cyano or formyl group. Subsequent tautomerization or elimination yields the aromatic pyrazolo[3,4-c]pyridine ring system.
A more recent development involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov In this method, the pyridine N-oxide is activated by an electrophile, making the C2 and C4 positions susceptible to intramolecular nucleophilic attack by the hydrazone nitrogen. This process, which can be regioselectively controlled to some extent by the choice of solvent and electrophile, proceeds under mild, room-temperature conditions and avoids the need for a pre-installed leaving group on the pyridine ring. nih.gov
Targeted Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-c]pyridine
While general strategies provide access to the core scaffold, the targeted synthesis of this compound requires specific control over the introduction and placement of the two methyl groups. This is achieved through careful selection of starting materials and regioselective reactions.
Regioselective Introduction of Methyl Groups
The introduction of the two methyl groups at the N-1 and C-3 positions can be accomplished either by incorporating them into the starting materials before ring closure or by functionalizing the pre-formed pyrazolopyridine core.
N-1 Methylation: The methyl group at the N-1 position is typically introduced by using methylhydrazine during the pyrazole ring formation step if starting from a pyridine precursor. Alternatively, if the pyrazolo[3,4-c]pyridine core is already formed, direct N-alkylation can be performed. The regioselectivity of this step can be challenging, as methylation can occur at either N-1 or N-2. However, selective N-1 methylation can be achieved. For example, on a protected pyrazolo[3,4-c]pyridine, reaction with trimethyloxonium tetrafluoroborate ([Me₃O][BF₄]) can lead to the efficient formation of the N-1 methylated product. rsc.orgresearchgate.net The thermodynamic stability of the 1H-pyrazolo[3,4-c]pyridine core often favors methylation at the N-1 position. researchgate.net
C-3 Methylation: The methyl group at the C-3 position is most commonly sourced from the starting material. If building the pyridine ring onto a pyrazole (Section 2.1.1), one would start with a 3-methyl-substituted aminopyrazole, such as 3-methyl-1H-pyrazol-5-amine. The C-3 methyl group is thus already in place before the annulation of the pyridine ring. If forming the pyrazole ring onto a pyridine (Section 2.1.2), the precursor would be a pyridine derivative with an acetyl group at the C-3 position (e.g., 3-acetyl-2-chloropyridine), which upon reaction with methylhydrazine, would cyclize to form the desired 1,3-dimethylated product.
Cyclization and Condensation Reactions in its Synthesis
A plausible synthetic route to this compound would involve the condensation of a 1,3-dicarbonyl compound with a suitably substituted hydrazine. Specifically, the reaction of 3-methyl-1H-pyrazol-5-amine with a 1,3-dicarbonyl compound like acetylacetone under acidic conditions would be a direct method to form a tetramethyl-substituted pyrazolo[3,4-b]pyridine, illustrating the general principle. mdpi.com To achieve the target 1,3-dimethyl substitution, one could envision reacting 1,3-dimethyl-1H-pyrazol-5-amine with a three-carbon electrophile that forms the pyridine ring.
A more direct hypothetical pathway involves the reaction of 2-chloro-3-acetylpyridine with methylhydrazine. The reaction would proceed via initial nucleophilic displacement of the chloride by methylhydrazine, followed by intramolecular condensation between the second nitrogen of the hydrazine and the acetyl carbonyl group, ultimately yielding this compound after dehydration.
Advanced Synthetic Protocols for Pyrazolo[3,4-c]pyridine Scaffolds
Modern organic synthesis has introduced sophisticated, late-stage functionalization techniques that allow for the precise and diverse elaboration of the pyrazolo[3,4-c]pyridine core. rsc.orgrsc.org These methods are invaluable for creating libraries of compounds for applications such as fragment-based drug discovery.
Key advanced protocols include:
Tandem C-H Borylation and Suzuki–Miyaura Cross-Coupling: The C-3 position of the pyrazole ring can be functionalized through an iridium-catalyzed C-H borylation reaction. The resulting boronate ester is a versatile intermediate for subsequent palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl or heteroaryl substituents. rsc.orgresearchgate.net
Palladium-Catalyzed Buchwald–Hartwig Amination: For functionalization at the pyridine portion of the scaffold, the C-5 position of 5-halo-1H-pyrazolo[3,4-c]pyridines can be readily substituted with various amines through palladium-catalyzed Buchwald–Hartwig amination. rsc.orgresearchgate.net
Regioselective Metalation and Cross-Coupling: The C-7 position, which is typically difficult to functionalize, can be selectively activated using advanced metalating agents. The use of a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base (TMPMgCl·LiCl) allows for regioselective deprotonation at C-7 on an N-1 protected pyrazolo[3,4-c]pyridine. The resulting organometallic intermediate can be trapped with various electrophiles or used in Negishi cross-coupling reactions after transmetalation with zinc chloride. rsc.orgresearchgate.net
These advanced, vector-specific functionalization strategies demonstrate the versatility of the pyrazolo[3,4-c]pyridine scaffold for complex molecular design. rsc.orgrsc.org
The following table summarizes selected synthetic reactions for the pyrazolopyridine core, highlighting the diversity of applicable conditions.
| Reaction Type | Starting Materials | Reagents & Conditions | Product Type | Ref |
| Pyridine Annulation | 5-Aminopyrazole, 1,3-Diketone | Acetic Acid, Reflux | Substituted Pyrazolo[3,4-b]pyridine | beilstein-journals.org |
| Pyridine Annulation | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | 1. Heat; 2. POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| Pyrazole Annulation | 2-Chloro-3-cyanopyridine, Hydrazine | Ethanol, Reflux | 3-Amino-1H-pyrazolo[3,4-b]pyridine | cdnsciencepub.com |
| N-Methylation | N-Protected 5-halo-1H-pyrazolo[3,4-c]pyridine | [Me₃O][BF₄], EtOAc, rt | N-1 Methylated Product | rsc.org |
| C-3 Borylation | N-Protected pyrazolo[3,4-c]pyridine | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C MW | C-3 Borylated Product | researchgate.net |
| C-7 Metalation | N-Protected pyrazolo[3,4-c]pyridine | TMPMgCl·LiCl, THF, -40 °C; then I₂ | C-7 Iodinated Product | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-7-3-4-9-5-8(7)11(2)10-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXTJREXXIORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 1h Pyrazolo 3,4 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the six protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by their position relative to the nitrogen atom and the fused pyrazole (B372694) ring. The coupling between adjacent protons (J-coupling) would result in specific splitting patterns (e.g., doublets, triplets), which are crucial for assigning their relative positions on the pyridine ring. The methyl groups at positions 1 and 3 would appear as sharp singlets, likely at different chemical shifts due to their distinct electronic environments.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH | ~7.0 - 8.5 | Doublet, Triplet, or Doublet of Doublets |
| Aromatic CH | ~7.0 - 8.5 | Doublet, Triplet, or Doublet of Doublets |
| Aromatic CH | ~7.0 - 8.5 | Doublet, Triplet, or Doublet of Doublets |
| N-CH₃ (Position 1) | ~3.8 - 4.2 | Singlet |
| C-CH₃ (Position 3) | ~2.5 - 2.8 | Singlet |
Note: These are estimated values based on general principles and data for related pyrazolopyridine structures.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected: seven for the bicyclic aromatic core and two for the methyl groups. The chemical shifts of the ring carbons are indicative of their electronic environment, with carbons adjacent to nitrogen atoms typically appearing at lower field (higher ppm values). The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can help distinguish between quaternary carbons, methine (CH) groups, and methyl (CH₃) groups. researchgate.net
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Carbons (Ring Junction, C3) | ~130 - 155 |
| Aromatic CH Carbons | ~110 - 150 |
| N-CH₃ Carbon | ~35 - 45 |
| C-CH₃ Carbon | ~15 - 25 |
Note: These are estimated values based on general principles and data for related pyrazolopyridine structures. acs.orgcdnsciencepub.com
Other Nuclei NMR (e.g., ³¹P NMR for Phosphoramidate Derivatives)
While not directly applicable to the parent compound, NMR of other nuclei becomes critical when analyzing derivatives. For instance, if this compound were functionalized with a phosphoramidate group, ³¹P NMR spectroscopy would be essential for characterization. ³¹P NMR is highly sensitive to the chemical environment around the phosphorus atom. nih.gov The chemical shift in a ³¹P NMR spectrum provides direct information about the oxidation state and bonding of the phosphorus atom. nih.gov In the analysis of phosphoramidate derivatives, ³¹P NMR spectra are often simple to interpret, with phosphoramidate signals typically appearing as singlets in proton-decoupled spectra in a characteristic chemical shift range. magritek.com This technique is a powerful tool for confirming the successful synthesis of such derivatives and for studying their stereochemistry. nih.govresearchgate.net
Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring aromatic protons, confirming their connectivity within the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, which is invaluable for determining stereochemistry and the relative orientation of substituents. A key application would be to observe a correlation between the N1-methyl protons and any adjacent protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is one of the most powerful experiments for piecing together the molecular structure. For instance, correlations from the singlet signal of the C3-methyl protons to the C3 carbon and adjacent ring carbons would definitively confirm its position. Similarly, correlations from the N1-methyl protons to carbons in the pyrazole ring would confirm its attachment point. core.ac.uk
Table 3: Expected Key 2D NMR Correlations for Structural Confirmation
| 2D Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | Adjacent Aromatic Protons (¹H-¹H) | Confirms connectivity of the pyridine ring protons. |
| NOESY | N1-CH₃ Protons ↔ Adjacent Ring Proton | Confirms spatial proximity and substitution pattern. |
| HSQC/HMQC | Aromatic CH (¹H) ↔ Aromatic CH (¹³C) | Directly links proton signals to their attached carbon atoms. |
| Methyl Protons (¹H) ↔ Methyl Carbons (¹³C) | Assigns the methyl carbon signals. | |
| HMBC | C3-CH₃ Protons (¹H) ↔ C3 and adjacent carbons (¹³C) | Confirms the position of the C3-methyl group. |
| N1-CH₃ Protons (¹H) ↔ C7a and C3a carbons (¹³C) | Confirms the position of the N1-methyl group. |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₉N₃). The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared to the calculated theoretical mass to confirm the compound's elemental composition. Tandem mass spectrometry (MS/MS) experiments could further be used to study the fragmentation pathways of the ion, which can help differentiate it from other isomers. lcms.czresearchgate.net
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉N₃ |
| Calculated Exact Mass | 147.07965 |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 148.08747 |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the fragmentation pattern of its molecular ion. In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, causing the molecule to ionize and break apart into characteristic fragment ions. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance, providing a unique fingerprint of the molecule.
A thorough search of scientific literature and spectral databases was conducted for experimental EI-MS data for this compound. However, specific fragmentation patterns, including the molecular ion peak and major fragment ions, for this compound are not available in the reviewed literature.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, causing them to vibrate. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks correspond to specific vibrational modes such as stretching, bending, and rocking. This allows for the identification of the compound's functional groups (e.g., C-H, C=N, C=C, N-N) and provides insights into the molecular structure.
Despite a comprehensive search of published scientific literature, a specific experimental FT-IR spectrum detailing the characteristic absorption bands for this compound could not be located.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of energy excites electrons from lower-energy molecular orbitals (typically π or non-bonding orbitals) to higher-energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, reveals the λmax values characteristic of the chromophoric parts of the molecule, which are the regions responsible for light absorption.
A review of scientific databases and literature was performed to find the electronic absorption data for this compound. Specific experimental data, including absorption maxima (λmax) and molar absorptivity coefficients, which would define the chromophoric system of this compound, are not available in the accessed resources.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. This technique provides unambiguous proof of the molecular structure and reveals details about intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
An extensive search for crystallographic data for this compound was conducted. However, no published single-crystal X-ray diffraction studies were found, and therefore, detailed structural parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available.
Chemical Reactivity and Derivatization Strategies for the 1h Pyrazolo 3,4 C Pyridine Scaffold
Reactivity Patterns of the Pyrazolo[3,4-c]pyridine Ring System
The fusion of the pyrazole (B372694) and pyridine (B92270) rings creates a unique electronic landscape that directs the regioselectivity of substitution reactions. The nitrogen atoms of the pyrazole moiety (N-1 and N-2) and the carbon atom at position 3 (C-3) are susceptible to electrophilic attack or metalation, while the pyridine portion, particularly when substituted with a leaving group, is amenable to nucleophilic substitution.
Electrophilic substitution on the 1H-pyrazolo[3,4-c]pyridine core can be directed towards both the nitrogen and carbon atoms, allowing for diverse functionalization pathways. Research has demonstrated selective reactions at the N-1, C-3, and C-7 positions. researchgate.netrsc.org
Selective functionalization at the N-1 position is commonly achieved through protection and alkylation reactions. researchgate.netrsc.org For instance, mesylation using mesyl chloride selectively yields the N-1 protected product. rsc.org Direct C-H functionalization at the C-3 position can be accomplished through a tandem iridium-catalyzed borylation and subsequent Suzuki–Miyaura cross-coupling reaction. researchgate.netrsc.org This two-step sequence allows for the introduction of various aryl or heteroaryl groups at this position.
Furthermore, the C-7 position can be selectively metalated using a strong base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), followed by quenching with an electrophile. researchgate.netrsc.org This strategy has been successfully used to introduce iodine at the C-7 position, which can then serve as a handle for further transformations like Negishi cross-coupling. researchgate.net
| Position | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| N-1 | Mesylation (Protection) | MsCl, K₂CO₃ | N-1 mesylated pyrazolo[3,4-c]pyridine | rsc.org |
| C-3 | Borylation / Suzuki Coupling | 1. [Ir(COD)OMe]₂, dtbpy, B₂pin₂ 2. Aryl-halide, Pd(dppf)Cl₂, Cs₂CO₃ | C-3 aryl-substituted pyrazolo[3,4-c]pyridine | researchgate.netrsc.org |
| C-7 | Metalation / Electrophilic Trapping | 1. TMPMgCl·LiCl 2. I₂ | C-7 iodo-substituted pyrazolo[3,4-c]pyridine | researchgate.net |
The pyridine portion of the scaffold is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when activated with a suitable leaving group. The C-5 position of the 1H-pyrazolo[3,4-c]pyridine core has been shown to be a key site for nucleophilic substitution reactions. researchgate.netrsc.org
Specifically, 5-halo-1H-pyrazolo[3,4-c]pyridine derivatives serve as excellent substrates for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, has been successfully applied to introduce a variety of amine nucleophiles at the C-5 position. researchgate.netrsc.org This reaction proceeds by oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen), followed by coordination of the amine, deprotonation, and reductive elimination to furnish the aminated product.
| Substrate | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine derivative | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Morpholin-4-yl)-1H-pyrazolo[3,4-c]pyridine derivative | researchgate.net |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine derivative | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Phenylamino)-1H-pyrazolo[3,4-c]pyridine derivative | researchgate.net |
A review of the available scientific literature did not yield specific examples of homolytic substitution reactions carried out directly on the 1H-pyrazolo[3,4-c]pyridine ring system. While homolytic aromatic substitution is a known mechanism for functionalizing nitrogen-containing heterocycles, acs.orgacs.org dedicated studies on this specific scaffold were not identified in the surveyed sources.
Functional Group Transformations on the 1,3-Dimethyl-1H-pyrazolo[3,4-c]pyridine Core
Detailed research findings on specific functional group transformations for the this compound core are not extensively documented in the reviewed literature. The following subsections address the specified reaction types based on available information.
The scientific literature reviewed does not provide specific examples or detailed research findings regarding acylation reactions performed directly on the this compound core.
Specific methodologies and outcomes for the reduction of functional groups attached to the this compound core were not found in the surveyed scholarly articles.
Halogenation and Subsequent Cross-Coupling Elaboration
The introduction of halogen atoms onto the 1H-pyrazolo[3,4-c]pyridine scaffold serves as a critical step for further molecular elaboration through cross-coupling reactions. The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine cores, for instance, creates a versatile intermediate for diversification. rsc.orgresearchgate.netrsc.org These halogenated scaffolds are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
One prominent application is the Buchwald-Hartwig amination. rsc.org Following precedents in similar heterocyclic systems, the combination of a palladium catalyst like Pd₂(dba)₃ with a suitable ligand such as racemic-BINAP and a base like NaOᵗBu can effectively couple 5-bromo-1H-pyrazolo[3,4-c]pyridine derivatives with a range of primary, secondary, and aromatic amines. rsc.org This reaction provides a direct route to C-5 aminated products, which are of significant interest in drug discovery. rsc.orgresearchgate.netrsc.org
Similarly, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for installing aryl or heteroaryl groups. rsc.orgresearchgate.net While direct coupling at certain positions can be challenging, a tandem approach involving an initial C-H borylation followed by the Suzuki-Miyaura reaction has proven effective for functionalizing the C-3 position. rsc.orgresearchgate.net This two-step sequence allows for the introduction of a wide variety of substituents at a position that may not be readily accessible through other means.
Vectorial Functionalization Approaches for Scaffold Diversification
Vectorial functionalization refers to the selective elaboration of a core scaffold along multiple, distinct trajectories to rapidly generate molecular diversity. rsc.orgresearchgate.netrsc.org For the 1H-pyrazolo[3,4-c]pyridine system, this approach allows for the independent modification of several positions on the bicyclic ring, including the two nitrogen atoms (N-1 and N-2) and various carbon atoms (C-3, C-5, and C-7). rsc.orgresearchgate.net Such strategies are invaluable in fields like fragment-based drug discovery, where a central fragment must be elaborated in different directions to optimize interactions with a biological target. rsc.orgresearchgate.net
Selective Functionalization at N-1 and N-2 Positions
The pyrazole moiety of the scaffold contains two nitrogen atoms, N-1 and N-2, which can both be functionalized. Achieving selectivity between these two positions is a key challenge that can be addressed by carefully tailoring reaction conditions and employing appropriate protecting groups. rsc.orgresearchgate.netrsc.org Precedents from indazole chemistry show that reactions such as alkylation or acylation can be directed to either nitrogen. rsc.org For example, mesylation (Ms) can selectively afford the N-1 protected product. researchgate.net
The inherent electronic properties of the scaffold also dictate reactivity. Computational studies on related N-heterocycles suggest that the electron spin density distribution is often localized predominantly at the N-1 position. acs.orgacs.org This makes N-1 the favored site for reactions involving nitrogen-centered radicals, leading to exclusive N-1 functionalization under certain photocatalytic conditions. acs.orgacs.org In cases where the electronic demand of the two nitrogen centers is similar, a mixture of N-1 and N-2 isomers may be obtained. acs.org
Functionalization at C-3, C-5, and C-7 Positions
The carbon framework of the 1H-pyrazolo[3,4-c]pyridine scaffold offers multiple sites for diversification. rsc.orgresearchgate.net
C-3 Position : This position can be functionalized using a tandem C-H borylation and Suzuki-Miyaura cross-coupling sequence. rsc.orgresearchgate.net This method allows for the introduction of various aryl groups in moderate to good yields. researchgate.net
C-5 Position : As previously mentioned, the C-5 position is readily accessed through halogenation followed by palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. rsc.orgresearchgate.netrsc.org This makes it a primary vector for introducing amine-containing substituents.
C-7 Position : The C-7 position on the pyridine ring can be selectively functionalized through directed metalation. rsc.orgresearchgate.net The use of a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base, such as TMPMgCl·LiCl, allows for regioselective deprotonation at C-7 on an N-1 protected scaffold. rsc.orgresearchgate.net The resulting organometallic intermediate can be trapped with various electrophiles (e.g., iodine, aldehydes, diphenyl disulfide) or undergo transmetalation with ZnCl₂ for subsequent Negishi cross-coupling to introduce aryl groups. rsc.orgresearchgate.net
| Electrophile/Coupling Partner | Reaction Type | Product Yield | Reference |
|---|---|---|---|
| Iodine | Trapping | Optimal conversion at -40 °C | researchgate.net |
| Benzaldehyde | Trapping | 66% | researchgate.net |
| 4-Iodoanisole | Negishi Coupling | 83% | researchgate.net |
| 4-Bromobenzonitrile | Negishi Coupling | 71% | researchgate.net |
Protection-Group Chemistry in Multi-Step Syntheses
Protecting groups are essential tools for achieving vectorial functionalization in multi-step syntheses involving the 1H-pyrazolo[3,4-c]pyridine scaffold. rsc.orgresearchgate.net Selective protection of one reactive site allows for chemical modification at another. The choice of protecting group and the conditions for its installation and removal are critical for the success of a synthetic sequence.
The differential reactivity of the N-1 and N-2 positions can be exploited by using specific protecting groups. rsc.orgresearchgate.netrsc.org For example, the N-1 position can be selectively protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This protection is crucial for enabling subsequent regioselective reactions, such as the metalation at the C-7 position. researchgate.net Without N-1 protection, the acidic N-H proton would be preferentially removed by the strong base. Interestingly, when the N-2 position is protected with a SEM group, metalation with TMPMgCl·LiCl occurs at the C-3 position instead of C-7, highlighting the powerful directing influence of protecting group placement. researchgate.net This demonstrates how protection-group chemistry is not just a passive shielding strategy but an active element in directing the functionalization of the scaffold. rsc.orgresearchgate.net
Theoretical and Computational Investigations of 1h Pyrazolo 3,4 C Pyridine Systems
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of pyrazolopyridine systems. These methods balance computational cost and accuracy, making them suitable for studying complex heterocyclic molecules.
Geometrical Optimization and Electronic Structure Analysis
Geometrical optimization is a primary step in computational analysis, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For pyrazolopyridine derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p), are commonly used to achieve reliable optimized geometries. mdpi.commdpi.com Studies on related pyrazole (B372694) and pyrazolopyrimidine systems have shown that these calculations can accurately reproduce structural parameters like bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. mdpi.com
Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. Key properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For pyrazole derivatives, DFT calculations have been used to determine these energy levels, providing insight into their chemical behavior. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other molecules, including biological targets. Red-colored regions on an MEP map indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). researchgate.net
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electronic environment of each atom. This information helps to explain the molecule's polarity and reactivity at specific sites. researchgate.net
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Predicts sites for electrophilic and nucleophilic attack. |
Analysis of Conformational Energy Barriers
Molecules with rotatable single bonds can exist in various conformations. Understanding the energy landscape associated with these rotations is crucial, as the preferred conformation often dictates biological activity. Computational methods can be used to calculate the potential energy profile as a function of a specific dihedral angle's rotation.
For example, a study on a bioactive pyrazolo[3,4-d]pyrimidine derivative involved calculating the potential energy by varying a key torsion angle. The simulation identified the minimum energy conformation and revealed that the energy difference between the least and most stable forms was 1.38 kJ/mol. mdpi.com Similar conformational analyses on pyridylhydrazone systems using DFT have explored rotational energy barriers, attributing them to factors like intramolecular hydrogen bonding and stereoelectronic effects. researchgate.net This type of analysis for a substituted 1H-pyrazolo[3,4-c]pyridine system would involve systematically rotating the methyl groups or other substituents to map the energy surface and identify the most stable conformers and the energy barriers between them.
Prediction and Correlation of Spectroscopic Properties (e.g., NMR, IR)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm or elucidate molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies often show good agreement with experimental IR spectra, aiding in the assignment of specific absorption bands to functional groups. nih.gov For instance, in pyridine (B92270) derivatives, characteristic stretching frequencies for C≡N and NH2 groups have been accurately predicted. nih.gov It is important to note that factors like intermolecular hydrogen bonding can cause shifts in experimental frequencies compared to gas-phase calculations of a single molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nrel.gov By calculating the magnetic shielding tensors for each nucleus in an optimized structure, theoretical chemical shifts can be obtained. researchgate.net These predicted spectra are invaluable for assigning signals in experimental spectra and for distinguishing between different isomers or conformers. For complex structures like pyrazolopyridines, experimental assignments are often aided by 2D NMR techniques, and computational predictions serve as a confirmatory tool. mdpi.com Recent advancements even utilize machine learning models trained on DFT data to predict chemical shifts with high accuracy in a fraction of the time. nrel.gov
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C (Pyridine ring) | 159.2 | 160.1 |
| C (Pyridine ring) | 153.8 | 155.4 |
| C (Aromatic) | 131.2 | 131.9 |
| C≡N | 112.4 | 114.8 |
| -OCH3 | 56.4 | 58.1 |
Molecular Modeling and Docking Studies for Biological Interactions
To explore the potential of 1H-pyrazolo[3,4-c]pyridine derivatives as therapeutic agents, molecular modeling techniques, especially docking studies, are employed to predict how these molecules might interact with biological targets such as enzymes or receptors.
Ligand-Target Binding Mode Prediction
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. This method allows researchers to visualize the plausible binding mode and analyze the intermolecular interactions that stabilize the ligand-protein complex.
In studies of related pyrazolopyridine isomers, docking has been used extensively. For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been docked into the active site of TANK-binding kinase 1 (TBK1). nih.govresearchgate.net These studies revealed key interactions, such as hydrogen bonds between the pyrazole moiety's NH and N atoms and hinge region residues like Glu87 and Cys89. nih.gov Similarly, docking of pyrazolo[4,3-c]pyridines into the PEX14 protein identified crucial π-π stacking interactions with phenylalanine residues. acs.org
A typical docking study for a 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine derivative would involve:
Obtaining the 3D crystal structure of the target protein.
Defining the binding site or active site pocket.
Docking the ligand into the site using specialized software.
Analyzing the resulting poses based on scoring functions, which estimate the binding affinity.
Visualizing the top-ranked pose to identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
| Interaction Type | Interacting Ligand Group | Interacting Protein Residue |
|---|---|---|
| Hydrogen Bonding | Pyridine Nitrogen | Leucine |
| Hydrogen Bonding | Amine NH | Glutamic Acid |
| Hydrophobic Interaction | Aromatic Ring | Isoleucine, Valine, Alanine |
| Pi-Stacking | Pyrazole Ring | Phenylalanine |
Stereoelectronic Property Analysis for Biological Activity
Stereoelectronic properties—the interplay between a molecule's 3D structure (stereochemistry) and its electronic characteristics—are fundamental to its biological activity. The ability of a ligand to bind effectively to its target is governed by both shape complementarity and favorable electronic interactions.
Computational analysis provides insight into these properties. For example, the conformation of a ligand is critical. Studies have shown that ligands often bind in a low-energy conformation to minimize the entropic penalty of binding. acs.org The spatial arrangement of substituents on the pyrazolopyridine scaffold dictates how the molecule fits into the binding pocket and can be optimized to enhance interactions.
Electronic properties, such as the charge distribution described by the MEP, are equally important. The locations of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic regions, must align with complementary features in the protein's active site. For example, the electron-rich nitrogen atoms in the pyrazolopyridine core are potential hydrogen bond acceptors, while the planar aromatic rings can engage in π-π stacking. acs.org By analyzing these stereoelectronic features, researchers can understand structure-activity relationships (SAR) and rationally design new derivatives with improved potency and selectivity. nih.gov
Mechanistic Insights from Computational Chemistry for Synthetic Pathways
While specific computational studies detailing the synthetic pathways to this compound are not extensively documented in the reviewed literature, mechanistic insights can be gleaned from computational analyses of the synthesis of the broader pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine families. These studies often focus on elucidating the sequence of reactions, identifying key intermediates, and determining the transition states involved in the formation of the fused heterocyclic ring system.
One common synthetic route to the pyrazolopyridine core involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. Computational models of these reactions help to predict the regioselectivity of the cyclization, which is a critical aspect in the synthesis of asymmetrically substituted pyrazolopyridines. For instance, in the reaction of a 5-aminopyrazole with an unsymmetrical dicarbonyl compound, theoretical calculations can determine which carbonyl group is more susceptible to nucleophilic attack by the amino group of the pyrazole, and which nitrogen of the pyrazole ring is more likely to participate in the final cyclization step.
Three-component reactions are also a popular method for constructing the pyrazolo[3,4-b]pyridine scaffold. A proposed mechanism for one such reaction begins with the formation of a 1,3-CCC-biselectrophile through a carbonyl condensation between a ketone and an aldehyde. nih.gov This is followed by a Michael addition of a 5-aminopyrazole, cyclization, and subsequent dehydration and oxidation to yield the final pyrazolopyridine product. nih.gov Computational chemistry can be employed to model each of these steps, calculating the activation energies and reaction thermodynamics to support the proposed mechanism.
Another well-established method for synthesizing pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction. mdpi.com In this sequence, a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate. The proposed mechanism involves an initial attack of the amino group on the enol ether, followed by cyclization and subsequent reaction with a dehydrating agent like POCl₃ to form a 4-chloro-substituted pyrazolo[3,4-b]pyridine. mdpi.com Quantum chemical calculations can provide a detailed energy profile of this reaction pathway, helping to rationalize the observed product formation.
While these examples pertain to the pyrazolo[3,4-b]pyridine isomer, the fundamental principles of nucleophilic attack, cyclization, and dehydration/oxidation are directly applicable to the synthesis of pyrazolo[3,4-c]pyridines. Computational studies on these reaction types provide a foundational understanding of the factors that govern the formation of the desired this compound isomer.
Tautomerism Studies and Energy Profiles
The potential for tautomerism is an inherent characteristic of many heterocyclic systems, including pyrazolo[3,4-c]pyridines. For this compound, the primary tautomeric equilibrium of interest is the prototropic tautomerism involving the pyrazole ring, specifically the position of the hydrogen atom on one of the two nitrogen atoms (N1 or N2). This gives rise to the 1H- and 2H-tautomers.
Computational studies on the parent pyrazolo[3,4-b]pyridine system have shown a significant preference for the 1H-tautomer. Alkorta and Elguero, using AM1 calculations, demonstrated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol). nih.gov This substantial energy difference suggests that the 1H-isomer is the overwhelmingly predominant species at equilibrium. The greater stability of the 1H-tautomer is attributed to more favorable aromatic circulation in both the pyrazole and pyridine rings when the double bond is in the fusion position between the two rings. nih.gov
Experimental studies on substituted pyrazolo[3,4-c]pyridines, supported by computational analysis, have also indicated a preference for the N1-H tautomer. A study on a series of 7-substituted pyrazolo[3,4-c]pyridine derivatives found that the N1 tautomer is the predominant form in a DMF solution. colab.ws
The energy profile of the proton transfer between the N1 and N2 positions is a key aspect of tautomerism. Computational studies on pyrazole itself have shown that direct intramolecular proton transfer has a high activation energy barrier, in the range of 47.8–55.5 kcal/mol. nih.gov This suggests that the tautomerization is more likely to occur via an intermolecular mechanism, often mediated by solvent molecules. nih.gov The presence of protic solvents can significantly lower the energy barrier for proton transfer. nih.gov
While specific energy profiles for the tautomerization of this compound are not available in the reviewed literature, the data from analogous systems provides a strong basis for predicting the tautomeric behavior of this compound. The energetic preference for the 1H-tautomer in the closely related pyrazolo[3,4-b]pyridine system, along with experimental observations on other substituted pyrazolo[3,4-c]pyridines, strongly suggests that this compound will also exist predominantly in its 1H-tautomeric form.
Table of Tautomer Energy Differences in Related Pyrazolopyridine Systems
| Compound System | Method | Energy Difference (kcal/mol) | More Stable Tautomer |
| Pyrazolo[3,4-b]pyridine | AM1 | ~9.0 | 1H |
Exploration of Structure Activity Relationships Sar in 1h Pyrazolo 3,4 C Pyridine Derivatives for Chemical Biology Research
Design and Synthesis of Pyrazolo[3,4-c]pyridine Derivative Libraries for SAR Studies
The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology, enabling the systematic exploration of chemical space to identify and optimize bioactive molecules. For the 1H-pyrazolo[3,4-c]pyridine scaffold, several synthetic strategies have been developed to facilitate the creation of derivative libraries for comprehensive SAR studies.
A common approach involves the construction of the bicyclic core from appropriately substituted pyrazole (B372694) or pyridine (B92270) precursors. For instance, the synthesis can begin with a substituted 2-amino-3-nitro-4-picoline, which is then modified and cyclized to form a 7-chloropyrazolo[3,4-c]pyridine intermediate. nih.govresearchgate.net This key intermediate serves as a versatile platform for diversification. The introduction of various aryl groups at the 3-position can be achieved through Suzuki coupling reactions following iodination. nih.govresearchgate.net Subsequently, the 7-chloro group can be displaced by a wide range of amines via aromatic nucleophilic substitution, yielding a library of 3,7-disubstituted pyrazolo[3,4-c]pyridines. nih.govresearchgate.net
Another powerful strategy for generating diversity is through a ligand-based drug design approach, which led to the identification of a lead compound that was subsequently optimized. nih.gov Modifications can be systematically introduced at different positions of the pyrazolo[3,4-c]pyridine core, such as the left-hand aryl group (R1) and a right-hand piperidine N-capping group (R2), to explore their impact on biological activity. nih.gov This modular synthesis allows for the rapid generation of analogs with varied electronic and steric properties, which is essential for elucidating SAR.
Furthermore, fragment-based drug discovery (FBDD) principles have been applied to this scaffold. rsc.org This involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds that can be selectively elaborated along multiple vectors. rsc.org Functionalization can be precisely controlled at the N-1 and N-2 positions through protection and alkylation reactions, at C-3 via borylation and Suzuki-Miyaura cross-coupling, at C-5 through Buchwald-Hartwig amination, and at C-7 via selective metalation and subsequent reactions with electrophiles or Negishi cross-coupling. rsc.org This vectorial functionalization provides a systematic way to explore the chemical space around the core scaffold.
Modulating Biological Activities through Substituent Effects
The biological activity of 1H-pyrazolo[3,4-c]pyridine derivatives can be finely tuned by the nature and position of substituents on the bicyclic ring system. Understanding these substituent effects is paramount for designing compounds with desired biological profiles.
Influence of N- and C-Substituents on Biological Profiles
Substituents at both the nitrogen and carbon atoms of the pyrazolo[3,4-c]pyridine core play a critical role in determining the biological activity and selectivity of the compounds.
For instance, in a series of 3,7-disubstituted pyrazolo[3,4-c]pyridines evaluated for antiproliferative activity, the nature of the substituent at the 3-position was found to be a key determinant of potency. nih.govresearchgate.net Derivatives bearing a 3-(3-fluorophenyl) group exhibited significant antiproliferative activity. nih.govresearchgate.net The presence of a 1-(4-methoxybenzyl) group also contributed positively to the activity. nih.govresearchgate.net
In the context of GPR119 agonists, modifications of an aryl group at one position and a piperidine N-capping group at another led to the identification of a potent agonist with single-digit nanomolar activity. nih.gov This highlights the importance of optimizing substituents at multiple positions to achieve high potency.
The substitution pattern on related pyrazolopyridine isomers also provides valuable insights. For pyrazolo[3,4-b]pyridine derivatives, the substituents at positions N1, C3, C4, C5, and C6 have been extensively studied. nih.gov Analysis of a large number of these compounds revealed that 3,4,6-trisubstituted and 3,5-disubstituted patterns are predominant, often with a hydrogen or methyl group at the N1 position. nih.gov
Regiochemical Impact on Biological Activity
The specific placement of substituents on the pyrazolo[3,4-c]pyridine ring system, known as regiochemistry, has a profound impact on biological activity. Even subtle changes in the position of a functional group can lead to significant differences in potency and selectivity.
For example, in the development of inhibitors for the PEX14-PEX5 protein-protein interaction, the orientation of the pyrazolo[4,3-c]pyridine central scaffold was found to be crucial. acs.org Merging the structural features of two active compounds based on their identical binding orientation led to a hybrid molecule with superior activity. acs.org The presence of a methoxy group at a specific position on a naphthalene substituent was critical for high-affinity interaction. acs.org
In the synthesis of 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible. nih.gov The relative electrophilicity of the two carbonyl groups can influence the regioselectivity of the reaction, which in turn can affect the biological properties of the final products. nih.gov
SAR Studies in Specific Chemical Biology Contexts (in vitro/pre-clinical)
The 1H-pyrazolo[3,4-c]pyridine scaffold has been explored as a template for the development of inhibitors of various enzymes and as antiproliferative agents. SAR studies in these specific contexts have provided valuable information for the design of more potent and selective compounds.
Enzyme Inhibition (e.g., Kinases, Carbonic Anhydrase, Phosphodiesterases)
Kinase Inhibition: The pyrazolo[3,4-b]pyridine scaffold, a close isomer of pyrazolo[3,4-c]pyridine, has been extensively investigated for kinase inhibition. A series of these derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov Through several rounds of optimization, a compound emerged with an IC50 value of 0.2 nM for TBK1. nih.gov SAR studies revealed the importance of specific substitutions on the pyrazole and pyridine rings for achieving high potency. In another study, pyrazolo[3,4-b]pyridine derivatives were developed as potent inhibitors of the anaplastic lymphoma kinase (ALK) L1196M mutant, which confers resistance to crizotinib. nih.gov Molecular docking studies showed that these inhibitors form favorable interactions within the kinase domain. nih.gov
Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (CA) isoforms. nih.govresearchgate.netnih.gov The nature of the linker between the benzensulfonamide and the pyrazolopyridine moiety was found to be crucial for inhibitory activity against hCA I. nih.gov For example, an N-methylpropionamide linker was favorable for activity. nih.gov
Phosphodiesterase Inhibition: A series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridines, derived from a 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series, were developed as potent inhibitors of human eosinophil phosphodiesterase 4 (PDE4). nih.govacs.orgresearchgate.net Tying the lactam moiety into a triazolo ring improved the potency and physicochemical properties of the compounds. nih.govacs.orgresearchgate.net Substitution at the 3-position of this tricyclic system with a 2-thienyl group resulted in a potent PDE4 inhibitor. nih.govacs.org
Antiproliferative and Cytotoxic Activities in Cell Lines
Numerous studies have demonstrated the potential of pyrazolopyridine derivatives as antiproliferative and cytotoxic agents against various cancer cell lines.
A series of new 3,7-disubstituted pyrazolo[3,4-c]pyridines were synthesized and evaluated for their antiproliferative activity against melanoma (A2058) and prostate cancer (DU145 and PC3) cell lines. nih.govresearchgate.net The majority of the 3-(3-fluorophenyl) derivatives displayed interesting activity, with IC50 values in the range of 3.0-16.0 μM. nih.govresearchgate.net The most active derivative was found to block cells in the S phase of the cell cycle. nih.govresearchgate.net
In another study, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and showed significant anticancer activity against HeLa, MCF7, and HCT-116 cancer cell lines. nih.gov One compound exhibited an IC50 of 2.59 μM against HeLa cells, while another showed IC50 values of 4.66 μM and 1.98 μM against MCF7 and HCT-116 cells, respectively. nih.gov
Furthermore, a series of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives were synthesized and tested for their antiproliferative activity against lung, cervical, breast, and prostate cancer cell lines. eurjchem.com Several compounds showed promising activity in the range of 5.12-17.12 μM and were found to inhibit Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases. eurjchem.com
The cytotoxic activity of newly synthesized pyrazolo[3,4-b]pyridine derivatives was also evaluated, with some compounds showing notable anticancer activities. scirp.org
Table of Antiproliferative/Cytotoxic Activity of Pyrazolopyridine Derivatives
| Compound Class | Cell Lines | Activity (IC50) | Reference |
| 3,7-disubstituted pyrazolo[3,4-c]pyridines | A2058, DU145, PC3 | 3.0-16.0 μM | nih.govresearchgate.net |
| 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | HeLa, MCF7, HCT-116 | 1.98-4.66 μM | nih.gov |
| 3,6-disubstituted-tetrahydro-1H-pyrazolo[3,4-c]pyridines | Lung, Cervical, Breast, Prostate Cancer | 5.12-17.12 μM | eurjchem.com |
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | HEL, K-562, HL-60 | 0.70-3.30 μM | nih.govulpgc.es |
Antimicrobial and Antifungal Evaluations
Research into the antimicrobial properties of the pyrazolo[3,4-c]pyridine scaffold has been explored, though studies on this specific isomer are less common than on its related structures. One study investigated a series of N-[(Benzhydryl) / (1-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-1-yl acetamide derivatives for their antimicrobial capabilities. turkjps.org The findings indicated that some of these compounds exhibited slight activity against the Gram-positive bacteria Bacillus cereus and Staphylococcus aureus. turkjps.org However, the same series of compounds did not demonstrate any significant antifungal activity against various Candida species. turkjps.org
In contrast, extensive research on the related pyrazolo[3,4-b]pyridine isomer has shown more promising results. For instance, a series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives displayed potent antimicrobial activity against six bacterial and six fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 μg/mL. ekb.eg Certain compounds from this series were also effective against the resistant bacterium methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg
| Scaffold | Derivative Class | Activity | Organisms | Source |
|---|---|---|---|---|
| Pyrazolo[3,4-c]pyridine | N-substituted acetamides | Slight antibacterial activity | B. cereus, S. aureus | turkjps.org |
| Pyrazolo[3,4-c]pyridine | N-substituted acetamides | No significant antifungal activity | Candida species | turkjps.org |
| Pyrazolo[3,4-b]pyridine (related isomer) | 3-substituted derivatives | Potent antimicrobial activity (MIC 2-32 μg/mL) | Various bacteria and fungi | ekb.eg |
Antiviral and Antimalarial Investigations
The investigation of pyrazolopyridine derivatives in antiviral and antimalarial research has primarily focused on isomers other than the [3,4-c] scaffold. The 1H-pyrazolo[3,4-b]pyridine system, for example, is known to possess antiviral and antimalarial activities. nih.govmdpi.com Specific derivatives of this isomer have been shown to inhibit the in vitro replication of Herpes Simplex Virus Type-1 (HSV-1). nih.gov Research has suggested that these compounds may act through novel mechanisms, such as affecting viral adsorption or interfering with viral replication phases. nih.gov Furthermore, some pyrazolo[3,4-b]pyridines have been identified as non-nucleoside analog inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov
While direct studies on 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine for these applications are not prominent in the reviewed literature, the activity of related scaffolds suggests that this core could be a valuable template for the design of new antiviral agents. nih.gov
Anti-Inflammatory Research Applications
The anti-inflammatory potential of pyrazolopyridine derivatives has been noted in the scientific literature, although specific investigations into the 1H-pyrazolo[3,4-c]pyridine core are limited. Studies on related structures, such as alkaloids of the pyrano[3,4-c]pyridine series, have indicated anti-inflammatory effects. msu.ru The broader class of pyrazolo[3,4-b]pyridines has also been reported to exhibit anti-inflammatory activity. mdpi.com These findings suggest that the pyrazolopyridine framework is a viable starting point for the development of novel anti-inflammatory agents, warranting further investigation into the specific contributions of the [3,4-c] isomeric arrangement.
Neurotropic Activity Studies (e.g., anticonvulsant, antidepressant, anxiolytic)
Derivatives of the pyrazolo[3,4-c]pyridine scaffold and its bioisosteres have been the subject of neurotropic activity studies. Research on piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines demonstrated a range of neurotropic activities, including anticonvulsant, sedative, anti-anxiety, and antidepressive properties. researchgate.net Similarly, studies on complex derivatives based on pyrano[3,4-c]pyridines have identified compounds with potent anticonvulsant properties in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests, alongside anxiolytic and antidepressant activities. nih.gov
The related pyrazolo[4,3-c]pyridine isomer has also been evaluated. A specific derivative, GIZh-72, was found to have anxiolytic-like and anticompulsive activity in preclinical models, suggesting potential for treating obsessive-compulsive disorder. nih.govresearchgate.net While these studies are on related heterocyclic systems, they underscore the potential of the core pyrazolo[3,4-c]pyridine structure as a scaffold for developing novel agents targeting the central nervous system.
| Scaffold/Derivative | Activity Type | Key Findings | Source |
|---|---|---|---|
| Pyrazolo[3,4-c]-2,7-naphthyridines | Anticonvulsant, Sedative, Anxiolytic, Antidepressant | Demonstrated a broad spectrum of neurotropic activities. | researchgate.net |
| Pyrano[3,4-c]pyridine-based systems | Anticonvulsant, Anxiolytic, Antidepressant | Potent activity in MES and PTZ seizure tests. | nih.gov |
| GIZh-72 (Pyrazolo[4,3-c]pyridine isomer) | Anxiolytic, Anticompulsive | Anxiolytic effects observed after chronic treatment. | nih.govresearchgate.net |
Investigation as Amyloid Plaque Probes
The development of probes for the detection of β-amyloid (Aβ) plaques is a critical area of research for Alzheimer's disease diagnostics. While direct studies on the 1H-pyrazolo[3,4-c]pyridine scaffold are scarce, the closely related 1H-pyrazolo[3,4-b]pyridine isomer has emerged as a promising candidate. mdpi.com Novel derivatives of this isomer have been synthesized and shown to exhibit high and selective binding to amyloid plaques in brain slices from Alzheimer's disease patients. mdpi.com Certain pyrazolo[3,4-b]pyridine derivatives, such as those bearing a dimethylamine phenyl group, display favorable photophysical properties, including large Stokes shifts, which are beneficial for fluorescent imaging applications. mdpi.com The ability of these related compounds to target Aβ aggregates suggests that the pyrazolo[3,4-c]pyridine scaffold may also have potential in the development of diagnostic probes for neurodegenerative diseases. researchgate.net
Angiogenesis Inhibition Research
A significant area of investigation for 1H-pyrazolo[3,4-c]pyridine derivatives has been in the field of angiogenesis inhibition. bethel.edunih.gov Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. A series of newly synthesized substituted pyrazolo[3,4-c]pyridines were evaluated for their ability to affect key pro-angiogenic processes in endothelial cells. bethel.edu
Four compounds with similar substitution patterns were found to inhibit endothelial cell proliferation, migration, and differentiation at low micromolar concentrations. bethel.edunih.gov These compounds were effective both constitutively and in response to Vascular Endothelial Growth Factor (VEGF). bethel.edunih.gov Mechanistically, they were shown to attenuate the VEGF-induced phosphorylation of its receptor, VEGFR-2, as well as downstream kinases AKT and ERK1/2. bethel.edu In vivo studies in mice with Lewis lung carcinoma transplants showed that administration of these compounds delayed tumor growth and reduced the microvessel density within the tumors. bethel.edunih.gov Further analysis of treated endothelial cells indicated that one derivative was a particularly efficient modulator of gene expression, significantly altering biological processes related to the mitotic cell cycle and cholesterol biosynthesis. bethel.edunih.gov
Antituberculotic Activity Studies
The search for new antitubercular agents has led to the exploration of various heterocyclic scaffolds, including pyrazolopyridines. While the pyrazolo[3,4-c]pyridine core itself has not been extensively reported for this activity, its isomers have shown significant promise. For example, pyrazolo[3,4-b]pyridine-pyrimidone hybrids have been designed and evaluated as potential inhibitors of enzymes critical for Mycobacterium tuberculosis (Mtb), such as DprE1 and Mtb-DHFR. nih.gov Key derivatives from this class showed significant activity against the Mtb H37Rv strain, with MIC values as low as 3.12 µg/mL. nih.gov
Similarly, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibited excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant Mtb strains. nih.govacs.org These findings highlight the potential of the broader pyrazolopyridine class as a source of new leads for tuberculosis drug discovery. nih.gov
Mechanistic Studies of 1h Pyrazolo 3,4 C Pyridine Interactions in Biological Systems Non Clinical
Elucidation of Molecular Target Interactions and Binding Modes
The biological activity of pyrazolopyridine derivatives stems from their ability to bind with high affinity and specificity to molecular targets, primarily proteins such as enzymes and receptors. Docking studies and structural biology have been instrumental in elucidating these interactions at an atomic level.
Kinase Inhibition: A prominent family of targets for pyrazolopyridine scaffolds is protein kinases. For the isomeric 1H-pyrazolo[3,4-b]pyridines, molecular docking studies have revealed detailed binding modes within kinase active sites.
TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors. Docking models showed that the pyrazolopyridine core acts as a bioisostere of an azaindole scaffold tandfonline.com. The N-H and N atoms of the pyrazolopyridine ring form crucial hydrogen bonds with hinge residues of the kinase, such as Glu87 and Cys89, mimicking the interactions of ATP tandfonline.comresearchgate.net.
Anaplastic Lymphoma Kinase (ALK): In studies of potent inhibitors against the crizotinib-resistant ALK-L1196M mutant, a 1H-pyrazolo[3,4-b]pyridine derivative was found to engage in favorable interactions within the kinase domain. The binding mode included hydrogen bonds with residues K1150 and E1210 nih.gov.
Cyclin-Dependent Kinase 2 (CDK2): The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine derivative (SQ-67563) bound to CDK2 confirmed that the inhibitor occupies the ATP purine (B94841) binding site. This interaction is stabilized by important hydrogen bonds with the protein backbone, notably involving the amino acid Leu83 nih.gov.
Protein-Protein Interaction (PPI) Inhibition: Derivatives of the isomeric pyrazolo[4,3-c]pyridine scaffold have been developed as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction, which is crucial for parasitic organisms.
In silico docking suggested that the pyrazolo[4,3-c]pyridine central scaffold lays over Phe17 and Phe34 residues of the target protein, forming favorable π–π stacking interactions acs.org.
Substituents on the scaffold were shown to occupy key hydrophobic pockets on the protein surface. For example, a phenyl residue on the inhibitor addressed the 'Trp pocket,' while an indole moiety filled the 'Phe hotspot' acs.org. This detailed understanding of the binding mode allowed for the rational design of more potent inhibitors.
Investigation of Cellular Pathway Modulation
By engaging with specific molecular targets, 1H-pyrazolo[3,4-c]pyridine derivatives and their isomers can modulate intracellular signaling pathways, leading to distinct cellular responses.
Inhibition of Inflammatory Signaling: As potent inhibitors of TBK1, certain 1H-pyrazolo[3,4-b]pyridine derivatives effectively block the downstream interferon (IFN) signaling pathway. Studies in stimulated THP-1 and RAW264.7 cells showed that treatment with a lead compound significantly inhibited the mRNA expression of TBK1-downstream genes, demonstrating pathway modulation in a cellular context researchgate.nettandfonline.com.
Modulation of Cancer-Related Pathways: In human cancer cell lines, the cytotoxic activity of novel substituted pyrazolo[3,4-c]pyridin-5-ylamidines was investigated. The results indicated that these compounds affect key cell signaling pathways by inhibiting the phosphorylation of Akt and ERK and/or inducing the phosphorylation of p38 MAPK researchgate.net. Furthermore, 1H-pyrazolo[3,4-b]pyridine derivatives that inhibit the ALK kinase strongly suppress the proliferation of cancer cells by blocking the ALK signaling pathway, ultimately inducing apoptosis nih.gov.
Cell Cycle Arrest: A 1H-pyrazolo[3,4-b]pyridine inhibitor of CDK1/CDK2 acts as a cytotoxic agent by blocking cell cycle progression and/or inducing apoptosis nih.gov. Similarly, cell cycle analysis of cancer cells treated with pyrazolo[3,4-c]pyridin-5-ylamidines revealed that the active compounds induced a G0/G1 phase arrest researchgate.net.
Biochemical Characterization of Enzyme Inhibition Mechanisms
The potency of pyrazolopyridine derivatives as inhibitors is quantified through biochemical assays that measure their ability to block the activity of their target enzymes. This research has identified compounds with inhibitory activities ranging from micromolar to picomolar concentrations.
Below is a table summarizing the inhibitory activities of various pyrazolopyridine derivatives against their respective targets.
| Compound Class | Specific Derivative | Target(s) | Inhibition Metric | Value |
| 1H-Pyrazolo[3,4-b]pyridine | Compound 15y | TBK1 | IC50 | 0.2 nM researchgate.nettandfonline.com |
| 1H-Pyrazolo[3,4-b]pyridine | Compound 10g | ALK-L1196M | IC50 | <0.5 nM nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine | Compound 10g | ROS1 | IC50 | <0.5 nM mdpi.com |
| 1H-Pyrazolo[3,4-b]pyridine | SQ-67563 | CDK1 / CDK2 | IC50 | Potent (not specified) nih.gov |
| Pyrazolo[4,3-c]pyridine | Hit Compound 1 | PEX14-PEX5 PPI | K_D | 163 µM acs.org |
| Pyrazolo[4,3-c]pyridine | Hit Compound 1 | PEX14-PEX5 PPI | EC50 | 265 µM acs.org |
IC50: Half-maximal inhibitory concentration; K_D: Dissociation constant; EC50: Half-maximal effective concentration.
These data highlight the development of highly potent and, in some cases, selective inhibitors from the pyrazolopyridine scaffold through iterative chemical modification and biological testing. For instance, compound 15y emerged as a standout TBK1 inhibitor with picomolar potency and good kinase selectivity researchgate.nettandfonline.com.
Understanding Structure-Mechanism Relationships
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological mechanism and potency. For the pyrazolopyridine family, systematic exploration of substituents at various positions on the heterocyclic core has yielded key insights.
Importance of the N1-Position: For 1H-pyrazolo[3,4-b]pyridine derivatives targeting FGFR kinase, the N(1)-H was found to be critical for activity. N-methylation of the pyrazolopyridine nucleus completely abolished enzymatic activity, implying that the N(1)-H participates in essential hydrogen-bonding interactions within the kinase domain.
Influence of Substituents: SAR studies on 1H-pyrazolo[3,4-b]pyridine derivatives as agonists for PPARα indicated that the steric bulkiness of substituents on the ring, the position of a distal hydrophobic tail, and the distance between the tail and an acidic head group are all critical for agonistic activity nih.gov.
Regioisomer Differentiation: In the development of pyrazolo[4,3-c]pyridine inhibitors for the PEX14–PEX5 PPI, the position of substituents on the pyrazole (B372694) ring was found to be a determining factor for activity. The N-1 regioisomer was potent, whereas the corresponding N-2 regioisomer showed only modest inhibitory activity and did not bind to the target protein in NMR experiments acs.org.
Systematic SAR for Potency: The development of picomolar TBK1 inhibitors from the 1H-pyrazolo[3,4-b]pyridine scaffold involved several rounds of optimization. Initial compounds with small alkylamino fragments at one position exhibited no significant inhibitory activity nih.gov. This demonstrated that a specific combination and arrangement of substituents are required to achieve high-potency binding.
A summary of key SAR findings is presented below.
| Scaffold | Target | Key SAR Finding |
| 1H-Pyrazolo[3,4-b]pyridine | FGFR Kinase | N(1)-H is essential for activity; N-methylation leads to loss of function. |
| 1H-Pyrazolo[3,4-b]pyridine | PPARα | Steric bulk and position of substituents are critical for agonistic activity nih.gov. |
| Pyrazolo[4,3-c]pyridine | PEX14-PEX5 PPI | The N-1 regioisomer is significantly more active than the N-2 regioisomer acs.org. |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | Specific, larger substituents are required for high-potency inhibition; small alkylamino fragments are insufficient nih.gov. |
These studies underscore the importance of precise structural modifications to optimize the interaction of pyrazolopyridine compounds with their biological targets, thereby enhancing their potency and modulating their mechanism of action.
Role of the 1h Pyrazolo 3,4 C Pyridine Scaffold in Early Stage Drug Discovery Research Non Clinical
Pyrazolo[3,4-c]pyridine as a Privileged Scaffold for Lead Identification
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a fertile starting point for the discovery of new lead compounds. The pyrazole (B372694) nucleus, a key component of the pyrazolo[3,4-c]pyridine system, is widely recognized as a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. nih.govresearchgate.net The fusion of the pyrazole ring with a pyridine (B92270) moiety to form the pyrazolo[3,4-c]pyridine scaffold results in a structure with a unique distribution of nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This characteristic is crucial for establishing interactions with biological macromolecules.
The structural similarity of the pyrazolo[3,4-c]pyridine core to purine (B94841) bases makes it an attractive candidate for targeting a variety of proteins that possess purine-binding pockets. rsc.org This has led to the exploration of pyrazolo[3,4-c]pyridine derivatives as potential inhibitors for a range of enzymes, including kinases, which play a critical role in cellular signaling pathways and are frequently implicated in diseases such as cancer. acs.orgnih.gov
While extensive research has been conducted on the broader class of pyrazolopyridines, specific data on "1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine" in the context of lead identification is emerging. A recent patent highlights its role as a key intermediate in the synthesis of inhibitors targeting the main protease of the SARS-CoV-2 virus, underscoring its relevance in contemporary antiviral research.
Strategies for Lead Compound Optimization and Derivatization
Once a lead compound containing the 1H-pyrazolo[3,4-c]pyridine scaffold is identified, the subsequent phase of drug discovery involves its optimization to enhance potency, selectivity, and pharmacokinetic properties. The pyrazolo[3,4-c]pyridine core offers multiple sites for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
Key strategies for the derivatization of the pyrazolo[3,4-c]pyridine scaffold include modifications at the N-1 and N-2 positions of the pyrazole ring, as well as at various positions on the pyridine ring (C-3, C-5, and C-7). rsc.org Common synthetic approaches to achieve this diversity include:
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be functionalized with a variety of alkyl and aryl groups to probe the steric and electronic requirements of the target binding site.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl, heteroaryl, and amino substituents at different positions of the scaffold. rsc.org
Functionalization via Metalation: Selective metalation of the pyridine ring allows for the introduction of a wide range of electrophiles, enabling further diversification of the scaffold. rsc.org
These derivatization strategies allow medicinal chemists to fine-tune the properties of the lead compound, leading to the identification of optimized candidates with improved therapeutic potential.
Fragment-Based Drug Discovery (FBDD) Leveraging Pyrazolo[3,4-c]pyridine Fragments
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern drug discovery. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to generate more potent lead compounds.
Heterocyclic compounds, such as the 1H-pyrazolo[3,4-c]pyridine, are particularly well-suited for FBDD for several reasons: rsc.org
Rich in Interaction Points: They possess a variety of hydrogen bond donors and acceptors, as well as aromatic systems capable of engaging in π-π stacking interactions.
Defined Exit Vectors: The multiple substitution points on the scaffold provide clear vectors for fragment elaboration, allowing for the systematic exploration of the surrounding binding pocket.
Favorable Physicochemical Properties: Fragments based on this scaffold can be designed to have good "drug-like" properties, such as appropriate lipophilicity and polarity.
The synthesis of libraries of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been reported as a starting point for FBDD campaigns. These halogenated intermediates can be readily elaborated using a variety of cross-coupling reactions to explore different chemical spaces and identify fragments that bind effectively to the target protein. rsc.org
Design of Novel Pyrazolo[3,4-c]pyridine Analogs as Research Tools
The development of novel analogs based on the 1H-pyrazolo[3,4-c]pyridine scaffold is not only aimed at identifying potential drug candidates but also at creating valuable research tools to probe biological systems. These chemical probes can be used to study the function of specific proteins, validate new drug targets, and elucidate disease mechanisms.
The synthesis of "this compound" as an intermediate for SARS-CoV-2 main protease inhibitors is a prime example of how this scaffold can be utilized in the design of research tools for infectious diseases. By systematically modifying the substituents on the this compound core, researchers can develop a series of compounds to study the structural requirements for potent inhibition of the viral protease.
Conclusion and Future Research Directions for 1,3 Dimethyl 1h Pyrazolo 3,4 C Pyridine
Summary of Key Academic Contributions and Challenges
The academic journey of the 1H-pyrazolo[3,4-c]pyridine scaffold, while not as extensively documented as its pyrazolo[3,4-b] isomer, has seen noteworthy contributions, primarily in the realm of synthetic methodology. Researchers have successfully developed routes to functionalize the core structure at various positions, including N-1, C-3, C-5, and C-7. rsc.orgresearchgate.net These methods, employing techniques such as protection-group strategies, N-alkylation, tandem borylation/Suzuki-Miyaura cross-coupling, Pd-catalyzed Buchwald-Hartwig amination, and selective metalation, have laid the groundwork for creating a diverse library of derivatives. rsc.orgresearchgate.net
However, a significant challenge lies in the limited exploration of the specific 1,3-dimethyl substituted analogue. The majority of published work focuses on either the parent heterocycle or derivatives with different substitution patterns. This scarcity of dedicated research presents a considerable hurdle in comprehensively understanding the unique chemical and biological properties imparted by the 1,3-dimethyl substitution. The differentiation between the N-1 and N-2 positions for selective functionalization also remains a persistent challenge in pyrazole (B372694) chemistry, influencing the regioselectivity of synthetic transformations.
Emerging Synthetic Methodologies and Functionalization Strategies
The future of 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine synthesis and derivatization will likely be shaped by the adoption of modern synthetic strategies. Building upon the established functionalization techniques for the parent scaffold, emerging methodologies could provide more efficient and selective access to novel derivatives.
Key emerging strategies may include:
C-H Activation: Direct C-H activation and functionalization represent a powerful and atom-economical approach to introduce complexity. Applying these methods to the pyridine (B92270) and pyrazole rings of the 1,3-dimethyl scaffold could unlock novel avenues for derivatization without the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can enable transformations that are often challenging under thermal conditions. This could be particularly useful for radical-based functionalization of the heterocyclic core.
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability. Developing flow-based syntheses for this compound and its derivatives could accelerate the exploration of its chemical space.
Multicomponent Reactions: Designing novel multicomponent reactions that directly assemble the this compound core from simple precursors would be a highly efficient strategy for generating molecular diversity.
A comparative look at functionalization strategies for the parent 1H-pyrazolo[3,4-c]pyridine scaffold is presented in the table below.
| Position | Functionalization Method | Reagents/Catalysts |
| N-1/N-2 | Protection-group and N-alkylation reactions | SEM-Cl, Ms-Cl, Alkyl halides |
| C-3 | Tandem borylation and Suzuki–Miyaura cross-coupling | [Ir(COD)OMe]2, dtbpy, B2pin2; Pd catalysts |
| C-5 | Pd-catalysed Buchwald–Hartwig amination | Pd catalysts, amines |
| C-7 | Selective metalation and cross-coupling | TMPMgCl·LiCl, electrophiles, ZnCl2, Negishi coupling |
Table 1: Established Functionalization Strategies for the 1H-Pyrazolo[3,4-c]pyridine Scaffold. rsc.orgresearchgate.net
Advanced Computational Approaches for Predictive Research
Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to predict key molecular properties.
Future computational studies could focus on:
Tautomeric Stability: While the 1H-tautomer is generally more stable for pyrazolo[3,4-b]pyridines, computational analysis can definitively establish the energetic landscape for the this compound isomer. nih.gov
Reactivity Prediction: In silico modeling can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various functionalization reactions. This can aid in the rational design of synthetic routes.
Spectroscopic Characterization: Computational prediction of NMR and other spectroscopic data can assist in the structural elucidation of newly synthesized derivatives.
Pharmacophore Modeling: By generating pharmacophore models based on the this compound scaffold, researchers can virtually screen for potential biological targets and design molecules with desired interaction profiles.
Novel Chemical Biology Applications and Target Identification
While the biological activities of the isomeric pyrazolo[3,4-b]pyridines as kinase inhibitors and for other therapeutic applications are well-documented, the chemical biology of the pyrazolo[3,4-c]pyridine scaffold is an area ripe for exploration. nih.govnih.govnih.gov The structural resemblance of the pyrazolopyridine core to purines suggests that these compounds could interact with a wide range of biological targets. rsc.org
Future research in this area should involve:
High-Throughput Screening: Screening a library of this compound derivatives against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, could uncover novel biological activities.
Fragment-Based Drug Discovery (FBDD): The this compound core can serve as a valuable fragment for FBDD campaigns. Its defined vector spaces allow for systematic elaboration to optimize binding to target proteins. rsc.orgresearchgate.net
Chemical Probe Development: The development of functionalized derivatives suitable for use as chemical probes, for instance, by incorporating biotin or fluorescent tags, would be instrumental in target identification and validation studies.
Phenotypic Screening: Employing phenotypic screening assays can help identify compounds that induce a desired cellular response, with subsequent target deconvolution efforts to elucidate the mechanism of action.
Perspectives on the Continued Development of this compound in Chemical Research
The journey of this compound in chemical research is just beginning. The foundational work on the parent scaffold provides a solid launchpad for a more focused exploration of this specific derivative. The key to unlocking its full potential lies in a multidisciplinary approach that integrates innovative synthetic chemistry, predictive computational modeling, and thorough biological evaluation. As the demand for novel molecular entities in materials science, agrochemicals, and particularly in medicinal chemistry continues to grow, the systematic investigation of underexplored heterocyclic systems like this compound will be of paramount importance. The challenges associated with its synthesis and the current lack of specific biological data should be viewed not as roadblocks, but as exciting opportunities for discovery and innovation in the field of chemical research.
Q & A
Q. What are the established synthetic routes for 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine derivatives?
The synthesis typically involves multi-step protocols starting with intermediates such as 5-aminopyrazole or enamine derivatives. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates can react with substituted anilines to yield target compounds. Key steps include halogenation (e.g., introducing chlorine at position 4) and nucleophilic substitution with aromatic amines . Advanced routes leverage selective functionalization of the pyrazolo[3,4-c]pyridine core using 5-halo scaffolds, enabling diversification via cross-coupling or substitution reactions .
Q. How are structural assignments validated for this compound derivatives?
Comprehensive spectral analysis is critical. 1D and 2D NMR techniques (e.g., , -DEPT, - COSY, - HETCOR, and COLOC) resolve connectivity and substituent positions. For example, NMR distinguishes methyl groups at positions 1 and 3, while -DEPT confirms carbonyl or carbethoxy functionalities in derivatives . Mass spectrometry and elemental analysis further validate molecular formulas .
Q. What analytical techniques are used to assess purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Thermal stability is evaluated via differential scanning calorimetry (DSC), which identifies decomposition points and polymorphic transitions. For instance, DSC studies on related pyrrolo[3,4-c]pyridine derivatives revealed melting points above 200°C, indicating thermal robustness .
Q. How are intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine synthesized?
Chlorination of pyrazolo[3,4-b]pyridine precursors using POCl₃ or PCl₅ under reflux conditions introduces the 4-chloro group. This intermediate is pivotal for subsequent nucleophilic aromatic substitution with amines or alcohols .
Q. What solvents and reaction conditions optimize yields in pyrazolo[3,4-c]pyridine synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis. For example, reactions with anilines in toluene at 80–100°C achieve >70% yields . Microwave-assisted synthesis reduces reaction times for halogenation steps .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound derivatives?
Optimize stoichiometry of nucleophilic reagents (e.g., anilines) and employ catalysts like Pd(PPh₃)₄ for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids in dioxane/water (3:1) at 105°C improves regioselectivity . Purification via column chromatography with ethyl acetate/hexane gradients minimizes byproducts .
Q. How should researchers address contradictions in NMR data for pyrazolo[3,4-c]pyridine derivatives?
Ambiguities in NMR signals (e.g., overlapping aromatic protons) are resolved using 2D techniques. For example, - HMBC correlations confirm long-range couplings between methyl groups and adjacent heteroatoms . Conflicting NOE effects may indicate dynamic conformational changes, requiring variable-temperature NMR studies .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for biological activity?
Systematic substitution at positions 4, 5, and 6 of the pyrazolo[3,4-c]pyridine core is paired with in vitro assays. For example, introducing electron-withdrawing groups (e.g., nitro, chloro) at position 5 enhances FGFR kinase inhibition, as shown in pyrazolo[3,4-b]pyridine derivatives . Pharmacophore modeling and molecular docking (e.g., using AutoDock Vina) rationalize binding affinities .
Q. How are in vivo pharmacokinetic properties assessed for pyrazolo[3,4-c]pyridine-based drug candidates?
Rodent studies measure plasma half-life (), bioavailability, and tissue distribution. For FGFR inhibitors, compound 7n exhibited a > 6 hours in mice and 60% oral bioavailability, attributed to methyl groups enhancing metabolic stability . Metabolite identification via LC-MS/MS guides structural refinements .
Q. What safety protocols are critical for handling reactive intermediates (e.g., 7-chloro-3-iodo derivatives)?
Use glove boxes for air-sensitive steps (e.g., iodination with NIS). Store halogenated intermediates at 2–8°C under inert gas. PPE (gloves, goggles) is mandatory due to irritant risks (e.g., H319 hazard code for eye damage) . Waste must be neutralized before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
